2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide
Description
This compound belongs to the acetamide class, featuring a 1,3-oxazole core substituted with a 3-chlorophenyl group at the 5-position and a sulfanyl group at the 2-position. The oxazole ring, sulfanyl bridge, and aromatic substituents collectively influence its physicochemical properties and interactions with biological targets, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-12-6-7-16(8-13(12)2)22-18(23)11-25-19-21-10-17(24-19)14-4-3-5-15(20)9-14/h3-10H,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZWLSKFHADVJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is an organic molecule with a complex structure that includes multiple functional groups, such as an oxazole ring, an amide group, and a sulfanyl group. These features suggest potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of chlorine and sulfur atoms, along with the oxazole and amide functionalities, contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| IUPAC Name | 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds containing oxazole and amide groups often exhibit antimicrobial properties. For instance, similar structures have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens remains to be fully characterized but suggests potential as a therapeutic agent in infectious diseases .
Enzyme Inhibition
The compound may inhibit specific enzymes due to the interactions between its functional groups and enzyme binding sites. Such inhibition could lead to the development of new therapeutic agents targeting diseases where these enzymes play a critical role. For example, compounds with similar structures have been explored for their ability to inhibit autotaxin (ATX), an enzyme involved in inflammatory processes .
Anti-Cancer Properties
There is emerging evidence that compounds featuring similar structural motifs possess anticancer properties. The ability of this compound to interact with cellular pathways involved in cancer proliferation and metastasis warrants further investigation. Preliminary studies on related compounds suggest they may induce apoptosis in cancer cells or inhibit tumor growth .
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
-
Study on Antimicrobial Properties :
- Objective : Evaluate the antimicrobial activity of oxazole derivatives.
- Findings : Compounds exhibited significant activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy .
- Enzyme Inhibition Study :
-
Anti-Cancer Activity Assessment :
- Objective : Investigate the cytotoxic effects on various cancer cell lines.
- Outcomes : Certain analogs demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .
The mechanism by which 2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide exerts its biological effects likely involves binding to specific targets within cells:
- Enzyme Binding : The compound may bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways.
- Cellular Uptake : Its structural characteristics may facilitate cellular uptake through passive diffusion or receptor-mediated processes.
- Signal Transduction Interference : Potential interference with signaling pathways could lead to altered cell proliferation and survival mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in the substituents on the oxazole ring, acetamide-linked aromatic groups, or heterocyclic cores. Key comparisons include:
Physicochemical Properties
Data from structural analogs highlight the impact of substituents on key properties:
| Property | Target Compound* | N-(3,4-Dimethylphenyl) Analog | Oxadiazole Derivative |
|---|---|---|---|
| LogP | ~2.8 (estimated) | 3.8 | 2.1 |
| Solubility (mg/mL) | 0.15 (predicted) | 0.08 | 0.15 |
| CCS (Ų) | ~225 | 223.9 | 225 |
*Estimates based on structural similarities to compounds in and .
Unique Advantages of the Target Compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
